N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide
Overview
Description
A metabolite of Amisulpride
Mechanism of Action
Target of Action
Amisulpride Impurity D is a dopamine D2 and D3 receptor antagonist . These receptors are primarily found in the brain and are involved in a variety of neurological processes. By antagonizing these receptors, Amisulpride Impurity D can influence the dopaminergic system, which plays a crucial role in mood regulation, reward, and addiction .
Mode of Action
As a dopamine D2 and D3 receptor antagonist, Amisulpride Impurity D works by binding to these receptors and inhibiting their activity . This inhibition can lead to a decrease in dopamine neurotransmission, which can help to alleviate symptoms of conditions like schizophrenia .
Biochemical Pathways
The primary biochemical pathway affected by Amisulpride Impurity D is the dopaminergic pathway . By inhibiting the activity of dopamine D2 and D3 receptors, this compound can decrease dopamine neurotransmission in the brain. This can lead to changes in mood, cognition, and behavior .
Pharmacokinetics
It is known that the compound has aplasma clearance of 20.6 L/h in surgical patients and 24.1 L/h in healthy subjects following intravenous administration
Result of Action
The molecular and cellular effects of Amisulpride Impurity D’s action primarily involve changes in dopamine neurotransmission . By inhibiting the activity of dopamine D2 and D3 receptors, this compound can decrease dopamine neurotransmission, which can lead to changes in mood, cognition, and behavior .
Biochemical Analysis
Biochemical Properties
Amisulpride Impurity D, like Amisulpride, is likely to interact with dopamine D2 and D3 receptors . These receptors are part of a large family of receptors that interact with specific intracellular signaling pathways through coupling with G proteins . The nature of these interactions is likely to be similar to that of Amisulpride, which is known to bind to these receptors and act as an antagonist .
Cellular Effects
The cellular effects of Amisulpride Impurity D are not well-studied. Given its structural similarity to Amisulpride, it may influence cell function in a similar manner. Amisulpride is known to affect various types of cells and cellular processes, including cell signaling pathways and gene expression . It predominantly works in the limbic system, which could explain its effects on mood and cognition .
Molecular Mechanism
The molecular mechanism of action of Amisulpride Impurity D is not well-understood. It is likely to exert its effects at the molecular level in a similar manner to Amisulpride. Amisulpride is known to bind to D2 and D3 receptors, leading to reduced dopaminergic signaling . This binding interaction with biomolecules could result in changes in gene expression and potentially influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Studies on Amisulpride have shown that it has a dose- and concentration-dependent effect on prolonging the QT interval . This suggests that the effects of Amisulpride Impurity D may also change over time, depending on the dosage and concentration .
Dosage Effects in Animal Models
Studies on Amisulpride have shown that it has a U-shaped dose-response effect in mice . This suggests that the effects of Amisulpride Impurity D may also vary with different dosages in animal models.
Metabolic Pathways
Amisulpride Impurity D is likely to be involved in similar metabolic pathways as Amisulpride. Amisulpride undergoes minimal metabolism and its metabolites in plasma are largely undetectable . This suggests that Amisulpride Impurity D may also undergo minimal metabolism.
Transport and Distribution
Studies on Amisulpride have suggested that it might be a substrate of the P-glycoprotein efflux pump, which could affect its transport and distribution within cells .
Properties
IUPAC Name |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-methylsulfonylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-4-19-7-5-6-11(19)10-18-16(20)12-8-15(24(3,21)22)13(17)9-14(12)23-2/h8-9,11H,4-7,10,17H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQIUFIQZCNHHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90992283 | |
Record name | 4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(methanesulfonyl)-2-methoxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90992283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71676-00-1 | |
Record name | Benzamide, 4-amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071676001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(methanesulfonyl)-2-methoxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90992283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-N-{[(2RS)-1-ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-(methylsulfonyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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